REACTION_SMILES
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[C:1]([CH2:2][C:3](=[O:4])[O:5][CH2:6][CH3:7])(=[O:8])[O:9][CH2:10][CH3:11].[CH3:22][C:23]([O:24][C:25](=[O:26])[CH3:27])=[O:28].[CH:12]([O:13][CH2:14][CH3:15])([O:16][CH2:17][CH3:18])[O:19][CH2:20][CH3:21]>>[C:1]([C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])=[CH:12][O:13][CH2:14][CH3:15])(=[O:8])[O:9][CH2:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(OCC)OCC
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Name
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Type
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product
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Smiles
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CCOC=C(C(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |